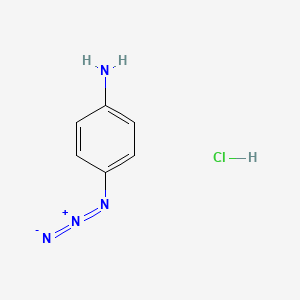

4-Azidoaniline hydrochloride

Overview

Description

4-Azidoaniline hydrochloride is a guanine nucleotide-binding protein (G protein) antagonist. It has been used to study the role of G proteins in signal transduction . It is also used for the treatment of leukemia . It is suitable for use in the preparation of photo-reactive polymers, poly (acrylic acid) having incorporated phenylazido groups .

Synthesis Analysis

4-Azidoaniline hydrochloride has been used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . It may be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH . It is suitable for use in the synthesis of photo-reactive polysaccharides .Molecular Structure Analysis

The molecular formula of 4-Azidoaniline hydrochloride is C6H7ClN4. It has an average mass of 170.600 Da and a monoisotopic mass of 170.035919 Da .Chemical Reactions Analysis

4-Azidoaniline hydrochloride is suitable for use in the preparation of photo-reactive polymers, poly (acrylic acid) having incorporated phenylazido groups . It may be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH . It is suitable for use in the synthesis of photo-reactive polysaccharides .Physical And Chemical Properties Analysis

4-Azidoaniline hydrochloride has a melting point of 165 °C (dec.) (lit.) and is soluble in methanol . Its molecular formula is C6H7ClN4 .Scientific Research Applications

Photo-Reactive Polymers

4-Azidoaniline hydrochloride: is utilized in the synthesis of photo-reactive polymers. These polymers are designed to change their properties upon exposure to light, which can be used in creating light-sensitive materials .

Click Chemistry

This compound plays a crucial role in click chemistry reactions, which are widely used for attaching small molecules to various substrates in a quick and reliable manner .

Drug Development

4-Azidoaniline hydrochloride: may be used in the preparation of triazole derivatives, which are significant in medicinal chemistry for creating new pharmaceuticals .

Photo-Reactive Polysaccharides

The compound is suitable for the synthesis of photo-reactive polysaccharides, which have applications in biotechnology and drug delivery systems .

Protein and Peptide Modification

It serves as a versatile agent for photoaffinity labeling, which is a method used to study protein-protein and protein-ligand interactions .

Surface Modification

4-Azidoaniline hydrochloride: is used for the surface modification of materials like plastic, glass, and titanium to reduce biofouling by photoimmobilization of polyethylene glycol .

Synthesis of GTP-Azidoanilide

The compound has been used in the synthesis and preparation of [α-32 P]GTP-azidoanilide, a photoaffinity analog of GTP, which is used to study GTP-binding proteins .

Antibiofouling Applications

By incorporating 4-Azidoaniline hydrochloride into coatings, it can be used to create surfaces that resist bacterial colonization, which is crucial in medical devices and implants .

Safety and Hazards

Future Directions

4-Azidoaniline hydrochloride has been used in the synthesis of photo-reactive polymers and polysaccharides . It may also be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH . These applications suggest potential future directions in the fields of polymer chemistry and biochemistry.

Relevant Papers One relevant paper discusses the preparation and characterization of surface treatment on single-walled carbon nanotubes thin films by 4-azidoaniline hydrochloride . The paper demonstrates a surface treatment on SWCNTs by 4-azidoaniline hydrochloride under 254 nm UV light. They obtained facile sidewall amino-functionalization of SWCNTs by reactions with 4-azidoaniline and proved the covalent bond formed by FTIR result .

Mechanism of Action

Target of Action

4-Azidoaniline hydrochloride is a versatile protein and peptide modifying agent used for photoaffinity labeling . It has been used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . The primary targets of this compound are therefore proteins and peptides that interact with GTP, such as GTP-binding proteins .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling . This is a technique used in biochemistry to identify binding sites of drugs and endogenous ligands. The azido group in the 4-Azidoaniline hydrochloride acts as a photoactivatable reactive group. Upon exposure to ultraviolet light, the azido group forms a nitrene group, which can form covalent bonds with adjacent molecules, thereby labeling the target .

Biochemical Pathways

Given its use in the preparation of gtp-aa , it can be inferred that it may affect pathways involving GTP-binding proteins. These proteins play crucial roles in various cellular processes, including signal transduction, protein synthesis, and control of cell growth and differentiation .

Result of Action

The primary result of the action of 4-Azidoaniline hydrochloride is the labeling of target proteins and peptides. This allows for the identification and study of these targets, contributing to our understanding of their function and role in various biochemical processes .

Action Environment

The action of 4-Azidoaniline hydrochloride is influenced by environmental factors such as light. The azido group in the compound is activated by ultraviolet light, triggering the labeling process . Therefore, the efficacy and stability of the compound’s action can be influenced by factors such as light exposure and intensity.

properties

IUPAC Name |

4-azidoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYAJRBHPPWHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583387 | |

| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidoaniline hydrochloride | |

CAS RN |

91159-79-4 | |

| Record name | 4-Azidoaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91159-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-azidoaniline hydrochloride facilitate the functionalization of SWCNTs? What are the implications of this functionalization?

A1: 4-azidoaniline hydrochloride, when exposed to UV light at 254 nm, undergoes photolysis, generating a reactive species that can covalently bond with the sidewalls of SWCNTs. [] This process leads to the amino-functionalization of SWCNTs, confirmed by FTIR analysis. [] This covalent modification is crucial for subsequent grafting of other molecules, such as polyaniline, onto the SWCNT surface. []

Q2: What are the benefits of grafting polyaniline onto 4-azidoaniline hydrochloride-modified SWCNTs?

A2: Grafting polyaniline onto the modified SWCNTs results in the formation of SWCNTs/polyaniline composites. These composites exhibit significantly improved electrical conductivity compared to unmodified SWCNTs. [] Specifically, a study demonstrated a reduced sheet resistance of approximately 489.2 Ω/□ for the composite material. [] This enhanced conductivity makes the composite material promising for applications in electronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)

![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)

![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)

![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)

![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)